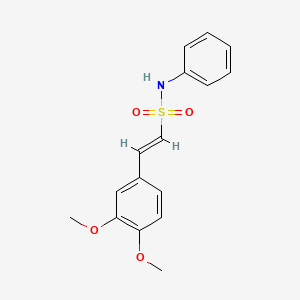

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

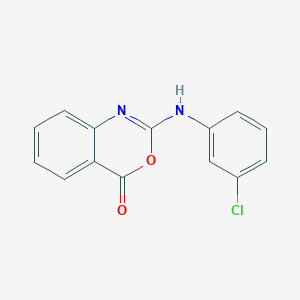

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide, also known as DMPES, is a sulfonamide derivative of the phenyl ethylene group that has been studied for its potential uses in scientific research. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Biological Potential

A study on the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide highlighted the production of compounds through reactions involving 4-chlorobenzenesulfonyl chloride and different dimethyl substituted phenyl amine. These compounds were evaluated for their biological potential, including antimicrobial activity and enzyme inhibition, showing moderate to good activities against Gram-negative & Gram-positive bacteria, lipoxygenase, and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

Photoluminescent Properties

Another study explored the synthesis and electronic spectroscopy of polymers with photoluminescent properties, indicating the potential application of similar compounds in material science for their unique optical behaviors. This research focused on the interactions between chromophores in solid-state leading to significant shifts in fluorescence emission, demonstrating the utility of such compounds in developing new materials with desired photophysical properties (César A. Sierra & P. M. Lahti, 2004).

Anticancer Activity

A significant application area for (E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide analogues is in the development of anticancer agents. Research on novel (E)-N-aryl-2-arylethenesulfonamides demonstrated potent cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones. These compounds disrupted microtubule formation, inhibited purified tubulin polymerization, and showed potential as oral bioavailable microtubule-targeted anticancer agents (M. Reddy et al., 2013).

Inhibition of Acetylcholinesterase and Carbonic Anhydrase

Compounds incorporating the (E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide structure have been designed to exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE) and human carbonic anhydrase I and II. These properties are crucial for the development of therapeutic agents against diseases where enzyme inhibition is beneficial (C. Yamali et al., 2020).

HIF-1 Pathway Inhibition for Cancer Therapy

Investigations into the structure-activity relationships of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, such as 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, have shown their potential as HIF-1 pathway inhibitors. These inhibitors can antagonize tumor growth, offering a pathway for developing new cancer therapeutics (J. Mun et al., 2012).

Propiedades

IUPAC Name |

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-20-15-9-8-13(12-16(15)21-2)10-11-22(18,19)17-14-6-4-3-5-7-14/h3-12,17H,1-2H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEHRSHBEIDVII-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2710133.png)

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methoxybenzamide](/img/structure/B2710136.png)

![4-benzoyl-N-((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)benzamide](/img/structure/B2710138.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2710141.png)

![Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride](/img/structure/B2710143.png)

![N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B2710149.png)

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2710150.png)